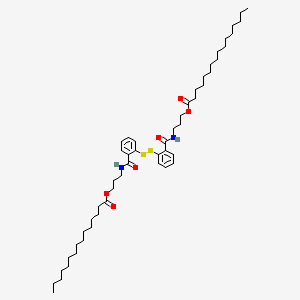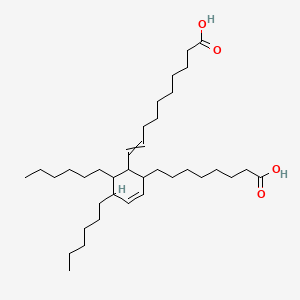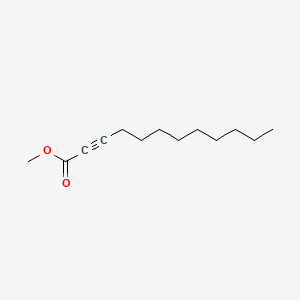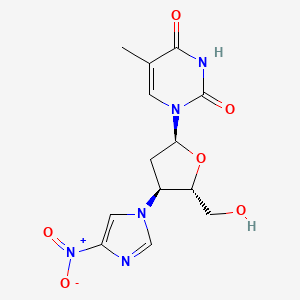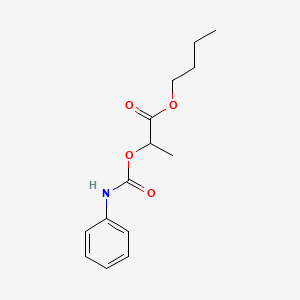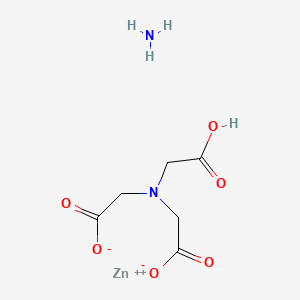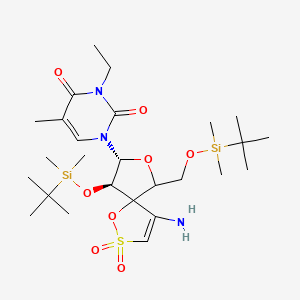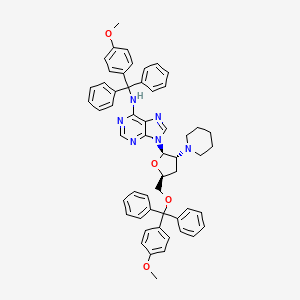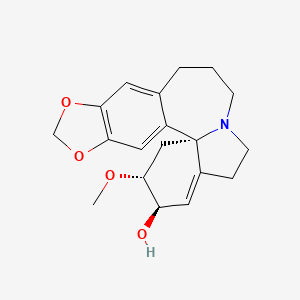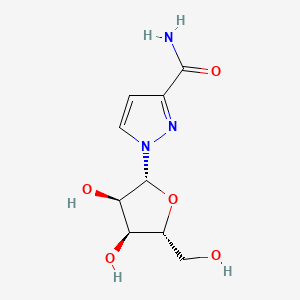
ethyl N-bis(4-methylanilino)phosphorylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 103685 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its potential therapeutic effects and its role in various chemical reactions.
Preparation Methods
The synthesis of NSC 103685 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of NSC 103685 may involve large-scale reactors and continuous processing methods to achieve higher yields and purity.
Chemical Reactions Analysis
NSC 103685 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving NSC 103685 typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions can occur, where functional groups in NSC 103685 are replaced with other groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of NSC 103685 with modified functional groups.
Scientific Research Applications
NSC 103685 has a wide range of applications in scientific research, including:
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 103685 is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets involved in disease processes.
Industry: In industrial applications, NSC 103685 is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of NSC 103685 involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which NSC 103685 is used.
Comparison with Similar Compounds
NSC 103685 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 125974 share structural similarities with NSC 103685 but differ in their specific functional groups and reactivity.
Uniqueness: NSC 103685 is unique in its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
18639-03-7 |
|---|---|
Molecular Formula |
C17H22N3O3P |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
ethyl N-bis(4-methylanilino)phosphorylcarbamate |
InChI |
InChI=1S/C17H22N3O3P/c1-4-23-17(21)20-24(22,18-15-9-5-13(2)6-10-15)19-16-11-7-14(3)8-12-16/h5-12H,4H2,1-3H3,(H3,18,19,20,21,22) |
InChI Key |
NBWGSOFDDGNTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NP(=O)(NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


